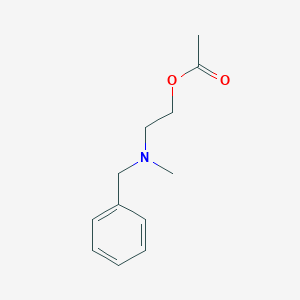

2-(Benzyl(methyl)amino)ethyl acetate

Beschreibung

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

2-[benzyl(methyl)amino]ethyl acetate |

InChI |

InChI=1S/C12H17NO2/c1-11(14)15-9-8-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |

InChI-Schlüssel |

TZFSJFOYLDXGGL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCCN(C)CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Benzyl Acetate

- Structure: Benzyl acetate (C₉H₁₀O₂, MW 150.18 g/mol) is a simple ester lacking the aminoethyl group.

- Key Differences: Lacks the tertiary amine moiety, resulting in lower polarity and reduced hydrogen-bonding capacity compared to 2-(benzyl(methyl)amino)ethyl acetate. Primarily used as a fragrance or solvent due to its volatility and fruity odor .

- Physicochemical Properties: Boiling point: 215°C (vs. estimated higher for the aminoethyl derivative due to increased molecular weight and polarity).

Ethyl-2-Benzothiazolyl Acetate

- Structure: A benzothiazole derivative (C₁₁H₁₁NO₂S, MW 237.27 g/mol) with an ester group.

- Key Differences: Contains a benzothiazole ring instead of a benzylamino group, enabling π-π stacking interactions and fluorescence properties. Demonstrated applications in fluorescent sensors and enzyme inhibitors .

- Synthetic Pathways: Synthesized via reactions with 2-aminothiophenol or diethyl malonate, highlighting versatility in heterocyclic chemistry .

(E)-Benzyl 2-{4-[Ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate

- Structure: A hydrazinecarbodithioate derivative (C₁₉H₂₃N₃OS₂, MW 373.52 g/mol) with a hydroxyethylamino substituent.

- Key Differences: Incorporates a hydrazinecarbodithioate group and hydroxyethyl chain, enabling strong hydrogen-bonding networks (e.g., N–H···O and O–H···S interactions) .

Nicardipine-Related Impurities

- Example: 3-{2-[Benzyl(methyl)amino]ethyl}-5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.

- Key Differences: Part of a pyridine dicarboxylate framework, with the benzyl(methyl)aminoethyl group contributing to steric hindrance and binding interactions in calcium channel blockers . Highlights the role of the aminoethyl acetate moiety in modulating pharmacokinetic properties.

Structural and Functional Analysis

Molecular Features

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method adapts the nucleophilic substitution protocol used in menthol glycinate synthesis. Benzyl(methyl)amine reacts with ethyl bromoacetate in ethyl acetate under basic conditions. Sodium hydroxide deprotonates the amine, enhancing its nucleophilicity, while sodium sulfate acts as a drying agent to drive the reaction forward. The general procedure involves:

Workup and Purification

Post-reaction, the mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is purified via vacuum distillation (150–180°C at 1 mmHg) to yield 2-(Benzyl(methyl)amino)ethyl acetate as a colorless oil. This method typically achieves 65–75% yield , contingent on stoichiometric precision and drying efficiency.

Acetylation of N-(2-Hydroxyethyl)-N-benzyl-methylamine

Synthetic Pathway

N-(2-Hydroxyethyl)-N-benzyl-methylamine, a known intermediate, undergoes acetylation using acetic anhydride or acetyl chloride. The hydroxyl group is esterified under acidic or basic conditions:

Acetic Anhydride Method

Acetyl Chloride Method

Isolation and Characterization

The product is extracted with dilute HCl to remove unreacted amine, neutralized with NaHCO₃, and dried over MgSO₄. Solvent evaporation yields a crude oil, which is crystallized from acetone at −20°C to afford white crystals (mp 166–168°C). Yields range from 80–85% for the acetic anhydride route and 70–75% for the acetyl chloride method.

Two-Step Synthesis via Ethylene Oxide Alkylation

Benzyl(methyl)amine Alkylation

Benzyl(methyl)amine reacts with ethylene oxide under pressure to form N-(2-Hydroxyethyl)-N-benzyl-methylamine:

Subsequent Acetylation

The intermediate is acetylated as described in Section 2.1, culminating in 2-(Benzyl(methyl)amino)ethyl acetate. This method offers scalability but requires specialized equipment for high-pressure reactions, with an overall yield of 60–70% .

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Alkylation (Section 1) | 65–75 | Mild conditions, no high-pressure gear | Requires excess amine for completion |

| Acetylation (Section 2) | 70–85 | High purity, crystalline product | Acidic conditions may degrade sensitive groups |

| Two-Step (Section 3) | 60–70 | Scalable for industrial use | High-pressure setup, longer duration |

Analytical Validation

Spectroscopic Characterization

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize 2-(Benzyl(methyl)amino)ethyl acetate, and how is reaction efficiency optimized?

- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., benzyl(methyl)amine and ethyl acetate derivatives) in ethanol under controlled conditions. For example, a similar compound, (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]-benzylidene}hydrazinecarbodithioate, was synthesized by refluxing reactants in ethanol for 3 hours, yielding 84% product after crystallization . Optimization includes adjusting reaction time, temperature (e.g., 353K for reflux), and stoichiometry. Post-synthesis purification via recrystallization or chromatography is critical to isolate the compound.

Q. How is the crystal structure of 2-(Benzyl(methyl)amino)ethyl acetate determined, and what software is employed for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data . For example, a related benzylamino ester exhibited a triclinic crystal system (space group P1) with unit cell parameters a = 9.18 Å, b = 9.46 Å, c = 11.67 Å, and hydrogen-bonding networks stabilizing the lattice . Data collection involves cryogenic cooling (e.g., 120K) to minimize thermal motion artifacts.

Q. Which analytical techniques validate the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : Confirms molecular weight and fragmentation patterns (e.g., base peaks at m/z 91, 134, 135) .

- HPLC-TOF : Provides exact mass verification (e.g., theoretical m/z 283.1572, Δppm = -0.4) .

- FTIR-ATR : Identifies functional groups (e.g., ester C=O stretches ~1740 cm⁻¹, amine N-H stretches ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s stability and crystallinity?

- Methodological Answer : Hydrogen-bonding networks (e.g., N-H···O and O-H···S interactions) form supramolecular assemblies, such as R₂²(22) rings or [101] chains in related structures . These interactions reduce π-π stacking, enhancing fluorescence properties by minimizing quenching . Computational tools like Mercury (CCDC) visualize these networks, while Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H, C···O contacts) .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR, MS, and SC-XRD data. For example, FTIR-ATR and GC-IR resolve ambiguities in functional group assignments .

- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

- Dynamic vs. static disorder : Apply restraints/constraints in refinement to address thermal motion discrepancies .

Q. What computational approaches predict the compound’s reactivity or biological activity?

- Methodological Answer :

- DFT calculations : Optimize geometry (e.g., Gaussian09) to study electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, ethyl 2-(aminomethyl)benzoate derivatives show potential as local anesthetics via sodium channel interactions .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability).

Q. What safety protocols are essential for handling this compound, given its physicochemical hazards?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile components .

- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure (skin irritation reported in analogs) .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (flash point ~102°C in similar esters) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.